5-Chloro-4-(4-methoxyphenoxy)pyrimidine 5-Chloro-4-(4-methoxyphenoxy)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15943744
InChI: InChI=1S/C11H9ClN2O2/c1-15-8-2-4-9(5-3-8)16-11-10(12)6-13-7-14-11/h2-7H,1H3
SMILES:
Molecular Formula: C11H9ClN2O2
Molecular Weight: 236.65 g/mol

5-Chloro-4-(4-methoxyphenoxy)pyrimidine

CAS No.:

Cat. No.: VC15943744

Molecular Formula: C11H9ClN2O2

Molecular Weight: 236.65 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-4-(4-methoxyphenoxy)pyrimidine -

Specification

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
IUPAC Name 5-chloro-4-(4-methoxyphenoxy)pyrimidine
Standard InChI InChI=1S/C11H9ClN2O2/c1-15-8-2-4-9(5-3-8)16-11-10(12)6-13-7-14-11/h2-7H,1H3
Standard InChI Key CWZLJIPWOBIRNB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)OC2=NC=NC=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 5-chloro-4-(4-methoxyphenoxy)pyrimidine features a pyrimidine ring substituted at the 4-position with a 4-methoxyphenoxy group and at the 5-position with chlorine. The methoxy group on the phenyl ring introduces electron-donating effects, influencing the compound’s reactivity in nucleophilic substitution reactions . Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of 5-Chloro-4-(4-methoxyphenoxy)pyrimidine

PropertyValueSource
CAS Number1823266-89-2
Molecular FormulaC11H9ClN2O2\text{C}_{11}\text{H}_9\text{ClN}_2\text{O}_2
Molecular Weight236.65 g/mol
Purity≥95%
Storage ConditionsCool, dry environment

The compound’s stability under ambient conditions makes it suitable for long-term storage, though exposure to moisture or extreme temperatures should be avoided . Spectral data (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) for analogous pyrimidine derivatives suggest characteristic peaks for aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ 3.8 ppm) .

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-chloro-4-(4-methoxyphenoxy)pyrimidine typically involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrimidine scaffold. A plausible route involves:

  • Chlorination: Introduction of chlorine at the 5-position of 4-hydroxypyrimidine using phosphorus oxychloride (POCl3\text{POCl}_3) .

  • Etherification: Reaction of 5-chloro-4-hydroxypyrimidine with 4-methoxyphenol in the presence of a base (e.g., EtONa\text{EtONa}) to form the phenoxy linkage .

This method mirrors strategies used for analogous compounds, such as 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, where ethoxy groups are introduced via SNAr . Yield optimization often requires careful control of reaction temperature (20–80°C) and stoichiometric ratios .

Analytical Characterization

Industrial batches (≥95% purity) are validated using high-performance liquid chromatography (HPLC) and mass spectrometry . For example, electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak at m/z 236.65, consistent with the molecular weight . Thermal analysis (e.g., differential scanning calorimetry) could further confirm melting points and decomposition thresholds.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

AspectDetailSource
Hazard ClassificationNot classified as hazardous under GHS
Handling PrecautionsAvoid inhalation; use personal protective equipment (gloves, goggles)
StorageStore in sealed containers at 2–8°C
Regulatory StatusNot approved for human or veterinary use

The compound is intended solely for research purposes, with strict prohibitions against use in food, cosmetics, or pharmaceuticals . Material Safety Data Sheets (MSDS) emphasize adequate ventilation and avoidance of direct contact .

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